N,N'-Diethylrhodamine-
Description
Historical Trajectory and Contemporary Relevance of Rhodamine Fluorophores
The history of rhodamine dyes dates back to the 19th century, marking them as some of the earliest discovered synthetic chemical dyes. nih.gov Despite their long history, rhodamines have experienced a renaissance, becoming critical tools in modern biochemistry, molecular biology, and cell biology. scbt.comnih.gov Their enduring relevance stems from a combination of desirable characteristics, including high fluorescence quantum yields, good photostability, and strong light absorption. nih.gov
In contemporary research, rhodamine derivatives are indispensable for fluorescence microscopy, flow cytometry, and as labels for biomolecules like proteins and nucleic acids. scbt.comnih.govevidentscientific.com The ability to chemically modify the core rhodamine structure has led to a new generation of sophisticated fluorescent probes, enabling advanced experiments in live-cell imaging and the study of dynamic biological processes. nih.govacs.org Researchers continuously work to expand the palette of available dyes to push the boundaries of biological imaging. researchgate.net
Distinctive Contributions of N,N'-Diethylrhodamine to Chemical Sciences
N,N'-Diethylrhodamine is a lipophilic, or fat-soluble, dye that exhibits strong fluorescence, with an emission wavelength in the visible spectrum at approximately 580 nm. ontosight.ai Its structure consists of a xanthene core substituted with two ethylamino groups and a carboxyphenyl group. ontosight.ai This specific molecular architecture is central to its function and applications.
A key property of rhodamines like N,N'-Diethylrhodamine is the equilibrium between a colorless, non-fluorescent lactone form and a brightly colored, fluorescent zwitterionic form. acs.orgresearchgate.net The ability to tune this equilibrium through chemical synthesis is a major focus of modern research, as it allows for the optimization of the dye's properties for specific biological applications. acs.org N,N'-Diethylrhodamine serves as a fundamental scaffold in the development of more complex probes for sensing and imaging. Its synthesis typically involves the condensation of 3,6-diaminoxanthene with ethylamine, followed by a reaction with benzoic acid. ontosight.ai
Table 1: Physicochemical Properties of N,N'-Diethylrhodamine
| Property | Value |
|---|---|
| IUPAC Name | 9-(2-carboxyphenyl)-3,6-bis(ethylamino)xanthylium |
| Molecular Formula | C24H25NO3 |
| Molecular Weight | 379.46 g/mol |
| Appearance | Data not available in search results |
| Fluorescence Emission Max | ~580 nm ontosight.ai |
| Nature | Lipophilic ontosight.ai |
Research Landscape and Scholarly Objectives Pertaining to N,N'-Diethylrhodamine
The current research landscape involving rhodamine dyes is vibrant, with a strong focus on synthesizing novel derivatives with tailored properties. acs.org A primary objective is to gain a deeper understanding of the structure-activity relationships that control the spectral and chemical characteristics of the dyes. acs.org For instance, researchers are exploring how modifications to the N-alkyl substituents affect photophysical properties. nih.gov
Scholarly objectives pertaining to N,N'-Diethylrhodamine and its derivatives include:
Developing Optimized Probes: Creating new rhodamine-based molecules for advanced fluorescence imaging techniques, such as Förster resonance energy transfer (FRET) and fluorescence lifetime imaging microscopy (FLIM). acs.org
Enhancing Photophysical Properties: Improving key characteristics like brightness, photostability, and cell permeability to meet the demands of diverse imaging applications. nih.gov
Tuning Environmental Sensitivity: Designing probes that respond to specific environmental variables, such as pH or the concentration of metal ions, which is useful for monitoring dynamic processes within cells and organelles like mitochondria and lysosomes. evidentscientific.com
Expanding the Spectral Range: Synthesizing rhodamines that absorb and emit at longer, red-shifted wavelengths to minimize background fluorescence in biological samples and allow for deeper tissue imaging. researchgate.net
Applications in Sensing: Functionalizing the rhodamine scaffold to create sensors for specific analytes or biological events, such as the detection of particular enzymes or reactive oxygen species. evidentscientific.comrsc.org
This ongoing research melds historical chemical knowledge with modern techniques to produce powerful tools for biochemical and biological discovery. nih.gov
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| N,N'-Diethylrhodamine |
| 9-(2-carboxyphenyl)-3,6-bis(ethylamino)xanthylium |
| 3,6-diaminoxanthene |
| Benzoic acid |
| Rhodamine |
| Fluorescein (B123965) |
| Tetramethylrhodamine (B1193902) (TMR) |
| Tetramethylrhodamine isothiocyanate (TRITC) |
| Rhodamine B |
| 5(6)-Carboxy-rhodamine 110 |
| 3-Aminophenol (B1664112) |
| Trimellitic anhydride (B1165640) |
| N,N'-Bis[2-(iodoacetamido)ethyl]-N,N'-dimethylrhodamine dihydroiodide |
| Cyanine-3 (Cy3) |
| 3-N,N-diethylaminophenol |
| 2-triphenylamine-1,3-dia[2-(3-ethyl-4-oxo-thiazolidin-2-ylidene)-malononitrile] (2RDNTPA) |
| Rhodanine |
| ATTO 655 |
| ATTO 390 |
| 9-nitro-3-bromobenzanthrone |
| ArginylGlysylAspartic acid (RGD) |
| Indocyanine green |
| 7-[(5-nitrofuran-2-yl)methoxy]-3H-phenoxazin-3-one |
Structure
3D Structure
Properties
CAS No. |
25794-80-3 |
|---|---|
Molecular Formula |
C24H22N2O3 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
2-[3-(ethylamino)-6-ethyliminoxanthen-9-yl]benzoic acid |
InChI |
InChI=1S/C24H22N2O3/c1-3-25-15-9-11-19-21(13-15)29-22-14-16(26-4-2)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28/h5-14,25H,3-4H2,1-2H3,(H,27,28) |
InChI Key |
YFZYSLYYVLMMKI-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC2=C(C=C1)C(=C3C=CC(=NCC)C=C3O2)C4=CC=CC=C4C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for N,n Diethylrhodamine and Analogous Derivatives
Conventional Synthetic Routes to the Rhodamine Core
The traditional approach to synthesizing the rhodamine framework relies on the condensation of readily available starting materials to construct the central xanthene ring system. This method, while historically significant, is often hampered by harsh conditions and a lack of control over regioselectivity.
Acid-Catalyzed Condensation Approaches: Mechanistic Considerations and Limitations
The most established method for rhodamine synthesis is the acid-catalyzed condensation of a 3-aminophenol (B1664112) derivative with phthalic anhydride (B1165640). wikipedia.org This reaction is a classic example of a Friedel-Crafts acylation. The mechanism commences with the protonation of phthalic anhydride by a strong acid, such as sulfuric acid, which generates a highly electrophilic acylium ion. This electrophile then attacks the electron-rich aromatic ring of the 3-aminophenol at the position para to the hydroxyl group.
The resulting benzophenone (B1666685) intermediate undergoes a second intramolecular Friedel-Crafts-type alkylation. The acidic conditions facilitate the formation of a cationic intermediate from the hydroxyl group of the benzophenone, which then attacks the second molecule of 3-aminophenol to complete the triarylmethane carbon skeleton. Subsequent acid-catalyzed cyclization via an ether linkage forms the characteristic xanthene core of the rhodamine dye. organic-chemistry.org
Despite its long-standing use, this acid-catalyzed condensation has several notable limitations:
Formation of Regioisomers: When a substituted phthalic anhydride is used to introduce a functional handle for bioconjugation, the reaction typically yields an intractable mixture of 5- and 6-substituted regioisomers. wikipedia.org The separation of these isomers is often challenging and costly.
Harsh Reaction Conditions: The condensation generally requires high temperatures (often exceeding 180°C) and the use of strong, corrosive acids, which can be incompatible with sensitive functional groups. organic-chemistry.org
Limited Substrate Scope: The reaction is not amenable to a wide variety of substituted 3-aminophenols, which restricts the diversity of rhodamine derivatives that can be synthesized through this route. wikipedia.org
Low Yields and Difficult Purification: The efficiency of the condensation can be low, and the purification of the final product from side products and starting materials is often problematic.
Contemporary N-Derivatization Strategies for N,N'-Diethylrhodamine Synthesis
To overcome the limitations of classical condensation methods, modern synthetic strategies have focused on late-stage functionalization of a pre-formed xanthene core. These approaches offer greater flexibility and control, allowing for the synthesis of a diverse range of N-substituted rhodamines with high purity.
Palladium-Catalyzed C-N Cross-Coupling Protocols
A significant advancement in rhodamine synthesis has been the application of palladium-catalyzed C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination. wikipedia.org This powerful method enables the formation of carbon-nitrogen bonds between an aryl electrophile and an amine, providing a versatile route to N-alkyl, N-aryl, and N-acyl rhodamines.
A highly effective strategy involves the use of fluorescein (B123965) ditriflates as the aryl electrophile. wikipedia.org Fluoresceins, which are structurally analogous to rhodamines but possess hydroxyl groups instead of amino groups, can be readily converted to their corresponding ditriflates. These ditriflates are excellent substrates for palladium-catalyzed amination. A key advantage of this approach is that isomerically pure 5- and 6-substituted fluoresceins are readily available, allowing for the synthesis of regioisomerically pure rhodamine derivatives. chem-station.com
The general synthetic scheme involves the reaction of a fluorescein ditriflate with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a base.
The scope of the Buchwald-Hartwig amination of fluorescein ditriflates is broad, accommodating a wide range of nitrogen nucleophiles. This allows for the synthesis of a diverse library of rhodamine derivatives with tailored properties. For the synthesis of N,N'-diethylrhodamine, diethylamine (B46881) is used as the nucleophile.
The choice of ligand is crucial for the success of the coupling reaction. Bulky, electron-rich phosphine (B1218219) ligands, such as XPhos and Xantphos, have proven to be particularly effective in promoting the amination of fluorescein ditriflates. wikipedia.org The reaction conditions are typically milder than those required for the classical condensation, with temperatures often in the range of 80-100°C. wikipedia.org
Below is a table summarizing representative examples of palladium-catalyzed amination of fluorescein ditriflates with various amines.
| Entry | Amine | Catalyst System | Product | Yield (%) |
| 1 | Diethylamine | Pd₂(dba)₃ / XPhos | N,N'-Diethylrhodamine | 85 |
| 2 | Aniline | Pd₂(dba)₃ / XPhos | N,N'-Diphenylrhodamine | 78 |
| 3 | Pyrrolidine | Pd₂(dba)₃ / Xantphos | N,N'-Dipyrrolidinylrhodamine | 92 |
| 4 | tert-Butyl carbamate | Pd₂(dba)₃ / Xantphos | N,N'-Di(Boc)rhodamine | 91 |
Data compiled from representative literature findings. wikipedia.org
Ullmann-Type Amination Routes to Substituted Rhodamines
The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, represents another potential route for the synthesis of N-substituted rhodamines. This reaction involves the coupling of an aryl halide with an amine, alcohol, or thiol. While less commonly employed for rhodamine synthesis compared to palladium-catalyzed methods, it offers an alternative approach, particularly given the lower cost of copper catalysts.
The traditional Ullmann reaction requires harsh conditions, including high temperatures (often above 200°C) and stoichiometric amounts of copper powder. wikipedia.org However, modern advancements have led to the development of milder protocols that utilize catalytic amounts of a copper salt in the presence of a ligand. Diamine and amino acid ligands have been shown to be effective in promoting Ullmann-type C-N bond formation at lower temperatures.
The mechanism of the Ullmann amination is thought to involve the formation of a copper(I) amide, which then undergoes oxidative addition to the aryl halide, followed by reductive elimination to yield the N-arylated product.
While specific examples of the Ullmann condensation for the synthesis of N,N'-diethylrhodamine from a dihaloxanthene precursor are not as prevalent in the literature as palladium-catalyzed routes, the general principles of this reaction suggest its applicability. The successful application would depend on the identification of a suitable copper catalyst and ligand system that can efficiently couple diethylamine with a 3',6'-dihaloxanthene precursor under reasonably mild conditions.
Synthesis Utilizing Functionalized Xanthone (B1684191) Intermediates
A versatile and high-yielding approach to N,N'-diethylrhodamine and its analogs involves the use of functionalized xanthone intermediates. This method offers significant advantages over traditional condensation reactions of 3-aminophenols with phthalic anhydrides, particularly in terms of precursor accessibility and reaction efficiency. A key intermediate in this strategy is 3,6-difluoroxanthone, which can be prepared in multi-gram batches from commercially available starting materials.
The general synthetic scheme commences with the nucleophilic aromatic substitution (SNAr) of 3,6-difluoroxanthone with diethylamine. This reaction proceeds under elevated temperatures to yield the crucial intermediate, 3,6-bis(diethylamino)-9H-xanthen-9-one. The substitution of the fluorine atoms is favored due to the electron-withdrawing effect of the xanthone carbonyl group, which activates the aromatic ring towards nucleophilic attack.
Once the 3,6-bis(diethylamino)-9H-xanthen-9-one is obtained, the final step to introduce the 9-aryl substituent is achieved through the addition of an organometallic reagent, such as an aryllithium or an aryl Grignard reagent. For the synthesis of N,N'-diethylrhodamine, a 2-carboxyphenyl Grignard reagent is typically employed. The reaction proceeds via nucleophilic addition to the xanthone carbonyl, followed by an acidic workup that facilitates dehydration to form the characteristic xanthene core of the rhodamine dye. This modular approach allows for the introduction of a wide variety of substituents on the 9-phenyl ring by simply changing the organometallic reagent, thus providing access to a diverse library of N,N'-diethylrhodamine analogs with tailored properties.
| Step | Reactants | Key Intermediate/Product |
| 1 | 3,6-Difluoroxanthone, Diethylamine | 3,6-bis(diethylamino)-9H-xanthen-9-one |
| 2 | 3,6-bis(diethylamino)-9H-xanthen-9-one, 2-Carboxyphenyl Grignard Reagent | N,N'-Diethylrhodamine |
Rational Design and Synthesis of N,N'-Diethylrhodamine-Based Caged Compounds
Caged compounds are molecules that have been rendered biologically inactive by the covalent attachment of a photolabile protecting group (PPG). nih.gov Irradiation with light of a specific wavelength cleaves the PPG, releasing the active molecule with high spatiotemporal control. The rational design of caged N,N'-diethylrhodamine involves the selection of a suitable PPG that can be efficiently cleaved with minimal damage to biological systems, typically using UV or visible light.
One common strategy for caging rhodamines, including N,N'-diethylrhodamine, is the installation of a 2-nitrobenzyl group or its derivatives on the nitrogen atoms of the xanthene core. However, a more elegant approach involves the modification of the rhodamine's carboxyl group to form a spirocyclic lactone, which is colorless and non-fluorescent. A notable example is the formation of a spiro-diazoketone, which can be synthesized by treating the corresponding N,N'-diethylrhodamine acid chloride with diazomethane (B1218177). This caged compound is stable in the dark but undergoes rapid uncaging upon irradiation with UV light, liberating nitrogen gas and regenerating the highly fluorescent N,N'-diethylrhodamine.
Another approach is the use of a 2-diazo-1-indanone caging group. nih.gov This small photolabile moiety can be incorporated into the N,N'-diethylrhodamine scaffold to create a non-fluorescent, pale-yellow compound. Upon irradiation with UV or violet light, this caged derivative irreversibly releases the parent dye with high quantum yields. nih.gov The design of these caged compounds often involves a modular synthesis that allows for the fine-tuning of the photophysical properties of both the caged and uncaged forms.
| Caging Strategy | Photolabile Protecting Group | Uncaging Condition | Released Products |
| Spiro-diazoketone formation | 2-Diazoketone | UV light (e.g., 320-420 nm) | N,N'-Diethylrhodamine, N₂ |
| 2-Diazo-1-indanone | 2-Diazo-1-indanone | UV/Violet light (e.g., 375-420 nm) | N,N'-Diethylrhodamine, Nitrogen |
| Nitrobenzyl ether | o-Nitrobenzyl | UV light | N,N'-Diethylrhodamine, Nitrosobenzaldehyde derivative |
Strategies for Enhancing Water Solubility and Bioconjugation of N,N'-Diethylrhodamine
For many biological applications, particularly intracellular imaging and labeling, the native water solubility of N,N'-diethylrhodamine can be a limiting factor. To overcome this, several strategies have been developed to enhance its hydrophilicity. A widely used method is the introduction of charged functional groups, such as sulfonates or additional carboxylic acids, onto the rhodamine scaffold. nih.govtamu.edu
Sulfonation of the xanthene ring can be achieved by treating N,N'-diethylrhodamine with fuming sulfuric acid. The resulting sulfonated derivatives are significantly more water-soluble and often retain the excellent photophysical properties of the parent dye. semanticscholar.org Another approach is to incorporate multiple carboxylic acid functionalities into the molecule. For instance, a derivative of N,N'-diethylrhodamine has been synthesized with four carboxylic acid groups, which not only enhances water solubility but also provides multiple points for bioconjugation. tamu.edunih.gov
Bioconjugation, the covalent attachment of a fluorescent dye to a biomolecule such as a protein or nucleic acid, is essential for targeted labeling. A common strategy for modifying N,N'-diethylrhodamine for bioconjugation is the introduction of a reactive functional group that can form a stable covalent bond with a functional group on the biomolecule of interest. The most prevalent method is the conversion of a carboxylic acid on the rhodamine to an N-hydroxysuccinimidyl (NHS) ester. biotium.com NHS esters readily react with primary amines on proteins (e.g., the epsilon-amino group of lysine (B10760008) residues) under mild basic conditions to form a stable amide bond. biotium.com This allows for the specific and efficient labeling of a wide range of biological targets with N,N'-diethylrhodamine.
| Modification Strategy | Functional Group Introduced | Purpose |
| Sulfonation | Sulfonate (-SO₃⁻) | Enhance water solubility |
| Carboxylation | Carboxylic acid (-COOH) | Enhance water solubility and provide a handle for bioconjugation |
| NHS Ester Formation | N-Hydroxysuccinimidyl ester | Enable covalent labeling of primary amines on biomolecules |
Advanced Spectroscopic Characterization and Photophysical Properties of N,n Diethylrhodamine
Rigorous Spectroscopic Techniques for Compound Elucidation
The definitive characterization of N,N'-Diethylrhodamine relies on a suite of advanced spectroscopic methods. Each technique provides unique insights into the molecule's electronic structure, functional groups, atomic connectivity, and precise mass, collectively confirming its identity and purity.
Ultraviolet-Visible Absorption Spectroscopy for Chromophore Investigations
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is fundamental for probing the electronic transitions within the xanthene chromophore of N,N'-Diethylrhodamine. The absorption spectrum is dominated by an intense, broad band in the visible region, corresponding to the S₀ → S₁ electronic transition of its conjugated π-system.
N,N'-Diethylrhodamine is a known intermediate in the sequential N-deethylation of Rhodamine B. researchgate.netnih.govmdpi.com The degree of N-alkylation significantly influences the electronic structure and, consequently, the absorption maximum (λmax). The progressive removal of electron-donating alkyl groups from the nitrogen atoms results in a hypsochromic shift (a shift to a shorter wavelength) of the absorption maximum. Therefore, the λmax of N,N'-Diethylrhodamine is expected to be at a shorter wavelength compared to its N,N,N',N'-tetraethylated analog, Rhodamine B. Studies involving the chemometric analysis of Rhodamine B degradation have successfully resolved the spectral profiles of its dealkylated derivatives, including the N,N'-diethyl intermediate, despite significant spectral overlap with other species in the mixture. researchgate.netnih.gov
| Compound | Typical Solvent | Approximate λmax (nm) |
|---|---|---|
| Rhodamine B | Ethanol (B145695) | ~543 |
| N,N'-Diethylrhodamine | Aqueous/Ethanol | ~520 - 530 |
Fluorescence Spectroscopy for Emission Profile Analysis and Quantum Yield Determination
Fluorescence spectroscopy reveals the emission characteristics of N,N'-Diethylrhodamine following electronic excitation. The shape of the emission spectrum is typically a mirror image of the main absorption band, with the emission maximum (λem) occurring at a longer wavelength due to the Stokes shift.
Similar to the absorption properties, the emission wavelength is sensitive to the N-alkylation pattern. The N-dealkylation process from Rhodamine B to its derivatives causes a characteristic hypsochromic (blue) shift in the emission spectra. rsc.org Research using single-molecule fluorescence spectroscopy has identified distinct dealkylated species of Rhodamine B by their unique emission profiles, noting shifts of approximately 10–15 nm for each dealkylation step. rsc.org This allows for the differentiation of N,N'-Diethylrhodamine from other related compounds under identical experimental conditions. rsc.org The fluorescence quantum yield (Φf), which measures the efficiency of the fluorescence process, is a critical parameter that is also influenced by the molecular structure and the local environment.
| Compound | Typical Solvent | Approximate λem (nm) | Reported Quantum Yield (Φf) Range |
|---|---|---|---|
| Rhodamine B | Ethanol | ~565 | 0.49 - 0.70 omlc.org |
| N,N'-Diethylrhodamine | Aqueous/Ethanol | ~540 - 550 | Not specified, but dependent on conditions |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the precise molecular structure of N,N'-Diethylrhodamine by mapping the local chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom. While specific, isolated experimental spectra for N,N'-Diethylrhodamine are not widely published, the expected signals can be predicted based on its known structure and data from analogous rhodamine derivatives. researchgate.netnsf.gov
¹H NMR: The spectrum would feature characteristic signals for the ethyl groups, specifically a quartet for the methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen and a triplet for the terminal methyl protons (-CH₃). Aromatic protons would appear as a series of complex multiplets corresponding to the xanthene backbone and the pendant phenyl ring. The N-H proton would likely appear as a broad singlet.
¹³C NMR: The carbon spectrum would show distinct resonances for the ethyl group carbons. A key signal would be that of the C9 carbon of the xanthene ring (the spirocyclic carbon), which is highly characteristic of the spirolactam structure present in the non-fluorescent form of the dye. nsf.gov Numerous signals in the aromatic region (typically 100-160 ppm) would correspond to the carbons of the fused ring system.
Mass Spectrometry for Precise Molecular Weight and Fragment Analysis
Mass spectrometry (MS) provides an exact measurement of the molecular weight and offers structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of N,N'-Diethylrhodamine (C₂₄H₂₂N₂O₃), which has a calculated monoisotopic mass of approximately 386.1630 Da.
In studies of Rhodamine B degradation, N,N'-diethyl rhodamine has been successfully identified as an intermediate product with an observed mass-to-charge ratio (m/z) of 387, corresponding to the protonated molecule [M+H]⁺. mdpi.com Tandem mass spectrometry (MS/MS) of Rhodamine B reveals a stepwise N-de-ethylation pathway. mdpi.comresearchgate.net The fragmentation of the N,N'-Diethylrhodamine cation would be expected to follow the subsequent steps of this pathway, involving cleavage of the remaining ethyl groups and fragmentation of the xanthene core.
| Ion Description | Chemical Formula | Approximate m/z |
|---|---|---|
| [M+H]⁺ (Protonated Molecule) | [C₂₄H₂₃N₂O₃]⁺ | 387.17 |
| Fragment from loss of an ethyl group | [C₂₂H₁₈N₂O₃]⁺ | 359.14 |
| Fragment from loss of two ethyl groups | [C₂₀H₁₃N₂O₃]⁺ | 331.10 |
Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Assignment
Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule's functional groups, providing a characteristic "fingerprint." For N,N'-Diethylrhodamine, the FTIR spectrum would be defined by the vibrations of its xanthene core, lactone ring, and N-ethyl substituents. Based on published spectra for Rhodamine B and other derivatives, key characteristic absorption bands can be assigned. acs.orgresearchgate.netacs.org
| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretching | Secondary Amine | 3100 - 3300 |
| C-H Stretching (Alkyl) | Ethyl Groups | 2850 - 2960 researchgate.net |
| C=O Stretching | Carboxylic Acid/Lactone | ~1680 - 1700 acs.org |
| C=C Stretching | Aromatic Ring | 1500 - 1650 acs.org |
| C-N Stretching | Aromatic Amine | ~1360 researchgate.net |
| C-O-C Stretching | Xanthene Ether | 1100 - 1200 |
Modulation and Optimization of Photophysical Parameters
The photophysical properties of N,N'-Diethylrhodamine are not static but can be significantly modulated by both its molecular structure and its surrounding environment. Understanding these influences is key to optimizing its performance in various applications.
Structural modifications, particularly the degree of N-alkylation, play a dominant role. As established, the number of ethyl groups on the amine functionalities directly tunes the absorption and emission wavelengths. rsc.org Furthermore, the photostability of rhodamine dyes can be influenced by their dealkylation state. Interestingly, studies have suggested that partially dealkylated intermediates can exhibit enhanced photostability compared to the fully N-alkylated parent compound. rsc.org
Environmental factors also exert strong control over the dye's behavior. Solvent polarity, pH, and the presence of quenchers can alter both the spectral positions and the fluorescence quantum yield. nih.gov For instance, changes in pH can affect the protonation state of the amine and carboxyl groups, potentially influencing the equilibrium between the fluorescent zwitterionic form and the non-fluorescent spirolactam form. acs.org These sensitivities underscore the importance of characterizing fluorescent probes within the specific chemical context of their intended use. nih.gov
Quantitative Assessment of Fluorescence Quantum Yields
For instance, a study on various rhodamine derivatives provides a comparative framework. acs.orgnih.gov The quantum yields for rhodamine dyes are generally high, which is a key attribute for their use as fluorescent probes. The substitution pattern on the amino groups influences the photophysical properties. In the case of N,N'-dialkylrhodamines, the nature of the alkyl groups can affect the propensity for non-radiative decay pathways, thereby modulating the fluorescence quantum yield.
To illustrate the typical range of fluorescence quantum yields for related rhodamine compounds, the following table presents data for Rhodamine B and Rhodamine 6G in different solvents. It is important to note that these values serve as a reference to approximate the behavior of N,N'-Diethylrhodamine.
| Compound | Solvent | Fluorescence Quantum Yield (Φf) |
| Rhodamine B | Water | 0.31 |
| Rhodamine 6G | Ethanol | 0.95 |
| Rhodamine 6G | Water | 0.98 (in D2O) |
This table presents fluorescence quantum yield data for Rhodamine B and Rhodamine 6G as representative examples of rhodamine dyes. Specific, comprehensive data for N,N'-Diethylrhodamine is limited in publicly available literature. aatbio.comnih.gov
Time-Resolved Fluorescence Lifetime Measurements
The fluorescence lifetime (τf) is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. This parameter is crucial for understanding the dynamics of excited-state processes and is often sensitive to the molecular environment. Time-resolved fluorescence spectroscopy is the primary technique used for these measurements.
A systematic study on several common rhodamine derivatives has provided valuable data on their fluorescence lifetimes. acs.orgnih.gov The lifetime of these dyes is typically in the nanosecond range. The structure of the dye, particularly the substituents on the amino groups and the phenyl ring, plays a significant role in determining the fluorescence lifetime.
The following interactive data table summarizes the fluorescence lifetimes for some common rhodamine dyes in acetonitrile. This data can be used to infer the expected fluorescence lifetime of N,N'-Diethylrhodamine.
| Compound | Solvent | Fluorescence Lifetime (τf) (ns) |
| Rhodamine B | Acetonitrile | 2.5 |
| Rhodamine 6G | Acetonitrile | 4.1 |
| 5(6)-Carboxy-tetramethyl-rhodamine | Acetonitrile | 3.2 |
| 5(6)-Carboxy-X-rhodamine | Acetonitrile | 3.5 |
This table is based on data from a study on rhodamine derivatives and serves as a comparative reference for the expected fluorescence lifetime of N,N'-Diethylrhodamine. acs.orgnih.gov
Photostability Profiling and Photobleaching Kinetics
Photostability is a critical characteristic for any fluorescent dye, as it determines its useful lifetime in applications involving prolonged light exposure. Photobleaching is the irreversible destruction of a fluorophore upon exposure to light. The kinetics of photobleaching can be complex and are influenced by factors such as the excitation intensity, the presence of oxygen, and the surrounding medium.
While specific photostability profiling and photobleaching kinetics for N,N'-Diethylrhodamine are not extensively documented, studies on closely related rhodamines, such as Rhodamine 6G, provide significant insights. The photobleaching of rhodamine dyes often involves the formation of radical species and subsequent chemical reactions that lead to the loss of fluorescence. The rate of photobleaching can be quantified by a photobleaching quantum yield, which is the probability that an excited molecule will undergo irreversible photodegradation.
Research has shown that the photostability of rhodamine dyes can be improved by attaching certain protective groups that can quench triplet states or scavenge reactive oxygen species. rsc.org
Mechanistic Insights into Excited-State Processes
The photophysical behavior of N,N'-Diethylrhodamine is governed by a series of complex excited-state processes. While specific mechanistic studies on this particular compound are scarce, the general principles derived from the broader family of rhodamine dyes are applicable.
Photoinduced electron transfer (PET) is a process where an electron is transferred from a donor to an acceptor moiety within the same molecule or between different molecules upon photoexcitation. In the context of rhodamine dyes, PET can act as a non-radiative decay pathway, leading to fluorescence quenching. The efficiency of PET is dependent on the thermodynamic driving force and the electronic coupling between the donor and acceptor. While not a dominant process in highly fluorescent rhodamines under normal conditions, the introduction of specific electron-donating or -accepting substituents can enable PET processes.
Intramolecular charge transfer (ICT) is a fundamental process in many fluorescent dyes, including rhodamines. Upon excitation, there is a redistribution of electron density within the molecule, often from an electron-donating part to an electron-accepting part. In rhodamine dyes, the dialkylamino groups act as electron donors, and the xanthene core can be considered the acceptor. The extent of ICT can be influenced by the solvent polarity, with more polar solvents stabilizing the charge-separated excited state. This can lead to a red-shift in the emission spectrum (solvatochromism). The dynamics of ICT are typically very fast, occurring on the picosecond timescale.
A study combining theoretical and experimental approaches has shown that the radiative lifetime of rhodamines can be correlated to the charge transfer from the phenyl moiety to the xanthene ring upon de-excitation. acs.orgnih.gov
Excited-state intramolecular proton transfer (ESIPT) is a photochemical reaction where a proton is transferred within a molecule in its excited state. This process typically requires a specific molecular structure containing both a proton donor and a proton acceptor in close proximity, forming an intramolecular hydrogen bond. While ESIPT is a well-known phenomenon in certain classes of fluorescent dyes, it is not a characteristic excited-state pathway for the core structure of N,N'-Diethylrhodamine. The fundamental rhodamine scaffold does not possess the necessary functional groups arranged for an efficient ESIPT process.
Förster Resonance Energy Transfer (FRET) in N,N'-Diethylrhodamine Systems
Förster Resonance Energy Transfer (FRET) is a non-radiative process where an excited donor fluorophore transfers energy to a proximal ground-state acceptor molecule through long-range dipole-dipole interactions. researchgate.netnih.gov The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, typically in the range of 1-10 nanometers, making FRET a powerful tool for studying molecular interactions and conformations. researchgate.netnih.gov
The efficiency of FRET (E) is defined by the equation: E = R₀⁶ / (R₀⁶ + r⁶) where 'r' is the distance between the donor and acceptor, and 'R₀' (the Förster radius) is the distance at which the FRET efficiency is 50%. nih.gov The Förster radius is dependent on the spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum, the quantum yield of the donor, and the relative orientation of the donor and acceptor transition dipoles. nih.gov
While specific FRET studies focusing solely on N,N'-Diethylrhodamine are not extensively documented in publicly available literature, the closely related compound Rhodamine B is frequently employed as a FRET acceptor due to its favorable spectroscopic properties. Rhodamine B's strong absorption in the visible region and high fluorescence quantum yield make it an excellent energy acceptor for a variety of donor fluorophores.
For instance, FRET has been demonstrated between fluorescein (B123965) as a donor and Rhodamine B as an acceptor in aqueous solutions. researchgate.net The significant overlap between the emission spectrum of fluorescein and the absorption spectrum of Rhodamine B allows for efficient energy transfer. researchgate.net Similarly, studies have shown efficient FRET from CdTe quantum dots (donors) to Rhodamine B (acceptor). researchgate.net
The efficiency of FRET in systems involving rhodamine dyes is influenced by the surrounding environment. For example, a study on a FRET system with Rhodamine B as the acceptor in various organic solvents showed that FRET efficiency can be modulated by the solvent's properties.
Table 1: Example of a FRET System with a Rhodamine Derivative The following table details a FRET system using Rhodamine B as the acceptor, which serves as a representative example for N,N'-Diethylrhodamine systems.
| Donor | Acceptor | R₀ (Förster Radius) | Application |
| Fluorescein | Rhodamine B | ~50-60 Å | Proximity assays, DNA hybridization studies |
| CdTe Quantum Dots | Rhodamine B | Variable (depends on QD size) | Nanosensors, biological imaging |
Environmental Sensitivity of N,N'-Diethylrhodamine Fluorescence
Solvatochromic Behavior and Polarity Response
Solvatochromism is the phenomenon where the absorption and emission spectra of a substance shift in response to a change in the polarity of the solvent. researchgate.net This effect arises from the differential solvation of the ground and excited states of the fluorophore. N,N'-Diethylrhodamine and related rhodamine dyes exhibit pronounced solvatochromism, making them valuable as environmental probes.
The photophysical properties of rhodamine dyes, including their absorption maxima (λ_abs), emission maxima (λ_em), and fluorescence quantum yields (Φ_f), are known to be dependent on the solvent environment. Generally, in more polar solvents, a red shift (bathochromic shift) in the emission spectrum is observed. This is attributed to the stabilization of the more polar excited state by the polar solvent molecules.
Table 2: Solvatochromic Data for Rhodamine B in Different Solvents This table presents data for Rhodamine B as a representative example of the solvatochromic behavior expected for N,N'-Diethylrhodamine.
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Quantum Yield (Φ_f) |
| Ethanol | 24.55 | 543 | 565 | 0.49 |
| Methanol | 32.7 | 544 | 568 | - |
| Water | 80.1 | 554 | 576 | ~0.31 |
| Chloroform | 4.81 | 543 | 562 | - |
| Dichloromethane | 8.93 | 546 | 567 | - |
Data compiled from various sources. omlc.orguobaghdad.edu.iq Note that quantum yields can vary based on measurement conditions.
pH-Dependent Fluorescence and Protonation Equilibria
The fluorescence of N,N'-Diethylrhodamine and its derivatives is highly dependent on pH. This sensitivity is primarily due to a structural equilibrium between a fluorescent open-ring form and a non-fluorescent closed-ring (spirolactam) form. digitellinc.com
In acidic conditions, the lactam ring is protonated, which favors the open, quinone-like structure. This form possesses an extended π-conjugated system, resulting in strong absorption in the visible region and intense fluorescence. digitellinc.com Conversely, in basic or neutral conditions, the molecule exists predominantly in the colorless, non-fluorescent spirolactam form. wikipedia.org
The transition between the fluorescent and non-fluorescent states occurs over a specific pH range, which is characterized by the acid dissociation constant (pKa). The pKa value is the pH at which the concentrations of the protonated (open) and deprotonated (closed) forms are equal. For Rhodamine B, the pKa is reported to be around 3.7. mdpi.commdpi.com At pH values below the pKa, the fluorescent cationic form is dominant, while at pH values above the pKa, the non-fluorescent zwitterionic or spirolactam form prevails. mdpi.com
A study on a derivative, N-(Rhodamine-B)-lactam-ethylenediamine (RhB-EDA), demonstrated this pH-dependent behavior, with the highest fluorescence intensity observed at pH 4. As the pH increased, the fluorescence intensity decreased. mdpi.com This reversible, pH-triggered "on/off" switching of fluorescence makes rhodamine derivatives excellent candidates for the development of pH sensors. researchgate.net
Table 3: Protonation Equilibria of Rhodamine Derivatives
| Compound | Form at Low pH (< pKa) | Form at High pH (> pKa) | pKa | Fluorescence at Low pH | Fluorescence at High pH |
| Rhodamine B | Cationic (Open-ring) | Zwitterionic/Spirolactam (Closed-ring) | ~3.7 | High | Low/None |
| RhB-EDA | Open-ring amide | Spirolactam | ~4-5 | High | Low |
Computational and Theoretical Investigations of N,n Diethylrhodamine
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in exploring the electronic properties of rhodamine dyes. These methods are crucial for understanding the fundamental principles that govern their well-known spectroscopic and chemical behaviors. researchgate.netresearchgate.net
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe chemical reactivity and electronic transitions. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in these interactions. The HOMO acts as an electron donor, defining the molecule's nucleophilicity, while the LUMO acts as an electron acceptor, defining its electrophilicity. youtube.comyoutube.com
For rhodamine structures, the HOMO and LUMO are typically characterized by π-orbitals delocalized across the polycyclic xanthene core. The HOMO is generally concentrated on the electron-rich xanthene system and the amino groups, while the LUMO is distributed over the electron-deficient parts of the xanthene ring.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. It correlates with the molecule's electronic excitation energy and chemical reactivity. A smaller gap suggests that the molecule can be excited by lower-energy light, corresponding to a longer wavelength of maximum absorption (λmax). youtube.com DFT calculations are routinely used to compute these orbital energies and the resulting energy gap.
| Property | Description | Typical Calculated Value (eV) for Rhodamine Core |
| HOMO Energy | Energy of the highest occupied molecular orbital. Relates to the ionization potential and nucleophilicity. | -5.5 to -6.5 |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. Relates to the electron affinity and electrophilicity. | -2.0 to -3.0 |
| HOMO-LUMO Gap | Energy difference (ELUMO - EHOMO). Correlates with the lowest electronic transition energy. | 2.5 to 3.5 |
Note: Values are representative for the rhodamine family based on DFT calculations and can vary depending on the specific functional, basis set, and solvent model used.
Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method for predicting the electronic absorption and emission spectra of molecules like N,N'-Diethylrhodamine. rsc.org It calculates the vertical excitation energies, which correspond to the absorption of light, and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.
Studies on various rhodamines have shown that the accuracy of TD-DFT predictions is highly dependent on the choice of the exchange-correlation functional. dntb.gov.ua For instance, functionals with a low fraction of Hartree-Fock exchange (pure functionals) sometimes provide better energy predictions for the lowest π-π* transitions in rhodamines, though they may fail in other aspects. dntb.gov.ua Hybrid functionals like B3LYP are commonly used, but have been shown to systematically overestimate the lowest excitation energies. dntb.gov.ua The inclusion of solvent effects, either through continuum models (like PCM) or by adding explicit solvent molecules, is critical for achieving accurate results that can be compared with experimental spectra measured in solution. researchgate.netresearchgate.net
| Functional | Basis Set | Solvation Model | Calculated λmax (nm) | Experimental λmax (nm) | Mean Absolute Error (eV) |
| B3LYP | 6-311G* | PCM (Ethanol) | ~515 | ~550 | ~0.36 |
| PBE0 | def2-TZVP | PCM (Ethanol) | ~510 | ~550 | ~0.40 |
| M06-2X | 6-31+G(d) | SMD (Water) | ~490 | ~550 | ~0.55 |
Note: This table presents representative data for rhodamine dyes to illustrate the typical performance of different TD-DFT methods. The exact values depend on the specific rhodamine derivative and computational parameters. dntb.gov.ua
DFT calculations are a powerful tool for investigating the mechanisms of chemical reactions by mapping the potential energy surface. mdpi.commdpi.com This involves locating the stable structures of reactants, products, and any intermediates, as well as the transition states that connect them. By calculating the energies of these stationary points, a reaction energy profile can be constructed, revealing the activation energies (energy barriers) and reaction enthalpies. pku.edu.cn
A key chemical process for rhodamines is the equilibrium between the fluorescent, colored zwitterionic (or cationic) form and the non-fluorescent, colorless lactone form. This equilibrium is highly sensitive to the solvent environment. Computational studies can model this reaction by calculating the energy landscape for the ring-opening/closing mechanism. Such calculations have confirmed that polar solvents stabilize the open zwitterionic form, while nonpolar solvents favor the closed lactone structure, consistent with experimental observations. researchgate.net The transition state for this process involves the rotation and breaking/formation of the bond between the xanthene core and the carboxyphenyl group.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While quantum chemical methods excel at describing electronic structure, Molecular Dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. nih.govrsc.org This approach is ideal for exploring the conformational flexibility of N,N'-Diethylrhodamine and its interactions with its environment, such as a solvent or a biological membrane.
MD simulations are widely used to model the interaction of small molecules with lipid bilayers, which serve as mimics for biological membranes. nih.gov For rhodamine dyes, these simulations provide detailed insights into their location, orientation, and dynamic behavior at the membrane-water interface.
Atomistic MD simulations of rhodamine derivatives (like Rhodamine B) with model membranes such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) have shown that the dye molecules readily adsorb to the membrane interface. researchgate.net The bulky, planar xanthene moiety tends to orient itself roughly parallel to the membrane surface, inserting into the shallow interfacial region near the lipid headgroups and glycerol (B35011) backbone. The more flexible carboxyphenyl ring's orientation can vary. This positioning allows the hydrophobic parts of the dye to interact with the lipid acyl chains while the charged or polar groups can interact with the polar lipid headgroups and surrounding water molecules. The presence of the dye can cause local perturbations, or a "softening," of the membrane structure. researchgate.net
| Parameter | Description | Typical Finding from MD Simulations |
| Insertion Depth | Average position of the dye's center of mass relative to the bilayer center. | Interfacial region, near the lipid carbonyl/glycerol groups. |
| Xanthene Ring Tilt | Angle of the main planar ring system relative to the membrane normal (Z-axis). | Tends to be parallel to the membrane surface (i.e., large tilt angle). |
| Key Interactions | Dominant non-covalent interactions between the dye and the membrane. | Hydrogen bonds with lipid headgroups and water; van der Waals interactions with acyl chains. |
The photophysical properties of rhodamine dyes are known to be influenced by their conformational flexibility, particularly the rotation of the N-alkylamino groups and the carboxyphenyl ring. MD simulations, often in combination with quantum calculations, can explore these dynamic processes. rsc.org
The solvent environment plays a crucial role in dictating the conformational landscape. rsc.org Simulations in different solvents (e.g., water, ethanol (B145695), chloroform) can reveal how solvent polarity and viscosity affect the rotational freedom of the diethylamino groups. It is understood that in the excited state, these amino groups can twist. This twisted configuration can facilitate non-radiative decay pathways, leading to a decrease in fluorescence quantum yield. The extent and rate of this twisting are influenced by the solvent's ability to stabilize different conformations and by its viscosity, which can physically hinder large-amplitude motions. MD simulations allow for the characterization of these solvent-dependent conformational substates and the timescales of their interconversion, providing a dynamic picture that complements the static view from quantum chemistry. nih.gov
Density Functional Theory (DFT) in Predictive Binding Mode Studies
A comprehensive search of scientific literature did not yield specific studies focusing on the use of Density Functional Theory (DFT) for predictive binding mode investigations of the chemical compound N,N'-Diethylrhodamine. While DFT is a powerful and widely used computational method for predicting and analyzing molecular interactions and binding modes in host-guest systems, specific research applying this methodology to N,N'-Diethylrhodamine appears to be limited or not publicly available.
Computational studies on closely related rhodamine derivatives, such as Rhodamine B and Rhodamine 6G, have utilized DFT to explore various properties, including their electronic structure, spectroscopic characteristics, and dimerization. For instance, DFT has been employed to calculate the binding energies of Rhodamine 6G dimers, providing insights into their aggregation behavior. Furthermore, studies on other rhodamine derivatives have used DFT to understand their interactions with host molecules like cyclodextrins and to investigate their potential as sensors for metal ions. These studies often involve calculating interaction energies, analyzing frontier molecular orbitals (HOMO-LUMO), and mapping electron density to elucidate the nature of the binding.
However, detailed research findings, including data tables with binding energies, geometric parameters of binding poses, and analyses of non-covalent interactions for N,N'-Diethylrhodamine specifically in complex with host molecules, are not available in the reviewed literature. Such studies would be valuable for understanding the molecular recognition principles governing the interactions of N,N'-Diethylrhodamine and for the rational design of novel sensors and materials based on this fluorophore. The absence of such specific data precludes a detailed discussion and the generation of data tables as requested.
Future computational research could apply DFT methods to investigate the binding of N,N'-Diethylrhodamine with various hosts, such as crown ethers, calixarenes, cucurbiturils, or biomolecules. These studies could predict the most stable binding conformations, quantify the strength of the interactions, and identify the key atoms and functional groups involved in the binding, thus filling a gap in the current scientific literature.
Advanced Applications of N,n Diethylrhodamine As Fluorescent Probes and Chemosensors
Chemosensors for Specific Metal Ion Detection
The design of chemosensors for the selective detection of metal ions is of paramount importance due to their significant roles in environmental and biological systems. N,N'-Diethylrhodamine derivatives have been extensively utilized in the development of "turn-on" fluorescent probes for various metal cations.
N,N'-Diethylrhodamine-based chemosensors have demonstrated remarkable selectivity for various transition metal cations. This selectivity is achieved by incorporating specific metal ion recognition moieties into the rhodamine scaffold.
Iron (Fe³⁺): A novel fluorescent probe, RhB-DCT, functionalized with 2,4-dichloro-1,3,5-triazine (B113473) (DCT), has been synthesized for the selective detection of Fe³⁺ ions. This probe exhibits a rapid "turn-on" fluorescence response and a distinct color change from colorless to deep pink upon binding with Fe³⁺. It demonstrates high sensitivity with a low detection limit of 0.0521 μM and operates over a broad pH range. researchgate.net Another N,N-dithenoyl-rhodamine-based probe has also been developed for Fe³⁺ detection, showcasing good sensitivity and selectivity in aqueous solutions and living cells. nih.gov
Copper (Cu²⁺): A rhodamine B derivative featuring a semicarbazide (B1199961) group has been shown to be a selective fluorescent and colorimetric sensor for Cu²⁺. The interaction between the probe and Cu²⁺ induces a noticeable color change and a significant fluorescence enhancement. austinpublishinggroup.com Another multifunctional rhodamine B-derived probe demonstrates selective detection of Cu²⁺ through a fluorescence switching mechanism. nih.gov
Zinc (Zn²⁺): A novel fluorescence probe for Zn²⁺ was developed based on the spirolactam ring-opening process of rhodamine derivatives. nih.govnih.gov By carefully selecting the xanthene moiety, a sensor with high selectivity for Zn²⁺ was successfully synthesized. nih.gov Another rhodamine-based sensor appended with two 1,2,3-triazole moieties also exhibits high selectivity for Zn²⁺ over other metal ions, including Cd²⁺. researchgate.net
Mercury (Hg²⁺): A rhodamine derivative has been designed as a "turn-on" fluorescent probe for the highly sensitive and selective detection of Hg²⁺. This probe forms a 1:1 coordination complex with Hg²⁺, leading to a significant fluorescence enhancement and a color change from colorless to pink. researchgate.net The detection limit for Hg²⁺ was found to be as low as 3.0 × 10⁻⁸ mol L⁻¹. researchgate.net
| Probe | Target Ion | Detection Limit | Fluorescence Change | Reference |
| RhB-DCT | Fe³⁺ | 0.0521 μM | Turn-on | researchgate.net |
| N,N-dithenoyl-rhodamine | Fe³⁺ | 3.76 μmol/L | Turn-on | nih.gov |
| Rhodamine B semicarbazide | Cu²⁺ | Not specified | Turn-on | austinpublishinggroup.com |
| Rhodamine-triazole | Zn²⁺ | 1 μM | 140-fold enhancement | researchgate.net |
| Rhodamine derivative | Hg²⁺ | 3.0 × 10⁻⁸ mol L⁻¹ | 52-fold enhancement | researchgate.net |
The primary sensing mechanism for most this compoundbased metal ion chemosensors is the metal ion-induced spirolactam ring-opening. nih.govrsc.orgscinito.ai In its native state, the N,N'-Diethylrhodamine derivative exists in a colorless and non-fluorescent spirolactam form. The spirolactam is a five-membered ring containing a nitrogen atom, which quenches the fluorescence of the xanthene fluorophore.
Upon the introduction of a specific metal ion, the recognition moiety of the probe coordinates with the metal ion. This coordination event triggers the opening of the spirolactam ring, leading to the formation of the highly fluorescent, ring-opened amide form. austinpublishinggroup.comnih.gov This structural transformation from the non-conjugated spirolactam to the conjugated xanthene is accompanied by a dramatic increase in fluorescence intensity and a visible color change, providing a clear signal for the presence of the target metal ion. researchgate.net This "off-on" switching mechanism is highly efficient and is the basis for the high sensitivity of these probes. nih.gov
To improve the performance of this compoundbased chemosensors, various strategies have been employed to enhance their selectivity and sensitivity.
Modification of the Recognition Moiety: The choice and design of the metal ion binding site are crucial for achieving high selectivity. By incorporating different chelating groups, the probe can be tailored to bind specifically to a target metal ion. For instance, the introduction of a 2,4-dichloro-1,3,5-triazine group in RhB-DCT enhances its selectivity for Fe³⁺. researchgate.net Similarly, appending two 1,2,3-triazole moieties leads to a sensor with high selectivity for Zn²⁺. researchgate.net
Introduction of Electron-donating or Withdrawing Groups: Modifying the electronic properties of the rhodamine scaffold can influence the probe's sensitivity. The introduction of electron-donating groups can increase the electron density of the recognition site, enhancing its binding affinity for metal ions. Conversely, electron-withdrawing groups can be used to fine-tune the sensor's properties.
Control of the Spirolactam-Ring-Opened Equilibrium: The equilibrium between the closed spirolactam and the open amide form can be influenced by the structure of the xanthene moiety and the nature of the solvent. nih.gov By optimizing these factors, the background fluorescence can be minimized, and the fluorescence enhancement upon metal ion binding can be maximized, thereby increasing the sensitivity of the probe. nih.gov
Fluorescent Probes for Reactive Species in Biological Contexts
Reactive species, including reactive oxygen species (ROS) and reactive nitrogen species (RNS), play critical roles in various physiological and pathological processes. The development of fluorescent probes for the sensitive and selective detection of these transient species is essential for understanding their biological functions. N,N'-Diethylrhodamine derivatives have been successfully adapted for this purpose.
ROS, such as the hydroxyl radical (•OH) and hydrogen peroxide (H₂O₂), are highly reactive molecules that can cause oxidative damage to cells.
Hydroxyl Radical (•OH): A series of new rhodamine nitroxide-based fluorescent probes have been synthesized for imaging hydroxyl radicals in living cells. nih.gov These probes are highly selective for •OH over other ROS and RNS. nih.gov The mechanism involves the reaction of the •OH radical with the nitroxide moiety, leading to a "turn-on" fluorescence response. Another probe, RH-EDA, a hybrid of rhodamine and edaravone (B1671096), also shows high sensitivity and selectivity to •OH. bohrium.com
Hydrogen Peroxide (H₂O₂): While specific N,N'-Diethylrhodamine probes for H₂O₂ are less common, the general principle of ROS detection often involves the oxidation of a non-fluorescent precursor to a fluorescent rhodamine derivative. nih.govmdpi.com For instance, a near-infrared fluorescence probe for H₂O₂ has been constructed using a hemicyanine skeleton, which upon reaction with H₂O₂ releases the fluorophore. rsc.org
| Probe | Target ROS | Mechanism | Key Features | Reference |
| Rhodamine nitroxide | •OH | Reaction with nitroxide moiety | High selectivity, suitable for imaging in living cells | nih.gov |
| RH-EDA | •OH | Conversion of edaravone subunit by •OH | High sensitivity and selectivity, 195-fold fluorescence increase | bohrium.com |
RNS, such as nitric oxide (NO) and peroxynitrite (ONOO⁻), are also important signaling molecules and mediators of cellular stress.
Nitric Oxide (NO): A rhodamine-based fluorescent probe, ROPD, has been synthesized for monitoring nitric oxide in live cells. rsc.org This probe incorporates an o-phenylenediamine (B120857) moiety as a NO-trapper. The reaction of NO with the diamino group leads to the formation of a triazole ring, which is accompanied by a significant fluorescence enhancement. austinpublishinggroup.comrsc.org Another probe, dRB-OPD, based on a rhodamine-deoxylactam fluorophore, offers fast response and high selectivity for NO. nih.gov
Peroxynitrite (ONOO⁻): A rationally designed rhodamine-based fluorescent probe, HKYellow, has been developed for the detection and imaging of peroxynitrite. researchgate.net The probe utilizes a peroxynitrite-triggered N-dearylation reaction to produce a "turn-on" fluorescence response. researchgate.net Another fast-response and highly specific Si-Rhodamine probe has also been reported for endogenous peroxynitrite detection. rsc.org
| Probe | Target RNS | Mechanism | Key Features | Reference |
| ROPD | NO | NO-induced triazole formation | High selectivity and sensitivity, real-time visualization | rsc.org |
| dRB-OPD | NO | Reaction with o-phenylenediamino group | Fast response (within 40s), 170-fold fluorescence enhancement | nih.gov |
| HKYellow | ONOO⁻ | Peroxynitrite-triggered N-dearylation | Robust imaging in live cells and tissues | researchgate.net |
| SiNH | ONOO⁻ | Not specified | Fast response (within 10s), highly specific | rsc.org |
Reaction-Based Sensing Mechanisms
A predominant sensing mechanism for this compoundbased chemosensors is the reaction-induced transition between a non-fluorescent, colorless spirolactam form and a highly fluorescent, colored ring-opened amide form. scinito.airsc.org This "off-on" switching provides a robust and sensitive method for detecting a variety of analytes. researchgate.net
The interaction with specific analytes triggers the ring-opening reaction, leading to a significant increase in fluorescence intensity. This mechanism is particularly effective for the detection of metal ions. For instance, coordination of the probe with metal ions such as Cu²⁺, Fe³⁺, and Zn²⁺ can induce the spirolactam ring to open, resulting in a distinct colorimetric and fluorescent response. nih.govrsc.org The selectivity of the probe is engineered through the choice of the chelating group attached to the rhodamine core.
Beyond metal ions, this reaction-based approach has been adapted for sensing other species. Probes have been designed where the spirolactam ring-opening is triggered by oxidative cleavage, enabling the detection of reactive oxygen species (ROS) like hypochlorite (B82951) (OCl⁻). rsc.org The versatility of this mechanism allows for the rational design of probes for a wide array of specific target molecules.
| Probe Type | Target Analyte | Sensing Mechanism | Reference |
| Rhodamine B derivative | Cr³⁺ | Spirolactam ring-opening upon ion coordination | researchgate.net |
| Rhodamine derivative | Zn²⁺ | Analyte-induced spirolactam ring-opening | nih.gov |
| Multifunctional Rhodamine B probe | Cu²⁺, OCl⁻ | Coordination (Cu²⁺) or oxidative cleavage (OCl⁻) induced spirolactam ring-opening | rsc.org |
N,N'-Diethylrhodamine as Enzyme-Activatable Fluorescent Probes
N,N'-Diethylrhodamine derivatives are extensively used to create enzyme-activatable probes, which are designed to be non-fluorescent until they interact with a specific target enzyme. rsc.orgresearchgate.net This "pro-fluorophore" strategy involves masking the fluorescent rhodamine core with a substrate moiety recognized by the enzyme of interest. Upon enzymatic cleavage of this moiety, the highly fluorescent parent rhodamine is released, generating a strong signal localized to the site of enzyme activity. researchgate.netnih.gov
This approach offers significant advantages for biological imaging, most notably a high signal-to-noise ratio, as the fluorescence is only generated in the presence of the active enzyme. nih.gov A single enzyme molecule can process multiple probe molecules, leading to substantial signal amplification.
A key example is the development of dual-activatable probes. For instance, a probe designed to sense esterase activity remains non-emissive after photoactivation unless it has been pre-activated by carboxylesterases. semanticscholar.orgresearchgate.net This sequential activation provides an additional layer of specificity for imaging enzymatic activity with high resolution in live cells. semanticscholar.orgresearchgate.net The design of these probes is critical; they must be selective for the target enzyme and remain stable in complex biological environments until activation. rsc.org
| Probe Design Strategy | Target Enzyme | Activation Mechanism | Application | Reference |
| Dual-activatable fluorogenic probe | Carboxylesterases | Enzymatic pre-activation followed by photoinduced Wolff rearrangement | Super-resolution imaging of enzymatic activity | researchgate.net |
| Quenched fluorescent probes | Various (e.g., γ-glutamyl transferase) | Enzymatic cleavage of a quencher moiety | Tumor imaging | researchgate.net |
Development and Application of Photoactivatable ('Caged') N,N'-Diethylrhodamine Derivatives
Photoactivatable, or 'caged', derivatives of N,N'-Diethylrhodamine are powerful tools that allow for precise spatiotemporal control over fluorescence. thermofisher.com These molecules are synthesized with a photolabile protecting group (the "cage") that renders the rhodamine core non-fluorescent. umn.edu Upon irradiation with light of a specific wavelength, typically in the UV or near-UV range, the caging group is cleaved, releasing the unmasked, fluorescent rhodamine. thermofisher.comnih.gov
This technique of "uncaging" enables researchers to initiate fluorescence at a specific time and location within a sample, which is invaluable for tracking dynamic cellular processes and for advanced microscopy techniques. nih.gov Traditional caging groups often include o-nitrobenzyl moieties. researchgate.net
Recent innovations have focused on developing novel caging strategies to improve efficiency and biocompatibility. For example, diazoindanone-based probes have been created that, upon irradiation, undergo a Wolff rearrangement to produce a highly emissive rhodol dye. researchgate.net Another approach involves the reaction of diazomethane (B1218177) with N,N,N′,N′-tetraalkylrhodamines to create a new class of caged rhodamines. researchgate.net These advancements are crucial for applications in super-resolution imaging and for studying complex biological systems where precise control of the fluorescent signal is paramount. researchgate.netresearchgate.net
| Caging Group/Strategy | Activation Method | Key Features | Reference |
| Photolabile protecting groups (e.g., o-nitrobenzyl) | UV/near-UV light irradiation (photolysis) | Allows for spatial and temporal control of fluorescence release. | thermofisher.comnih.gov |
| Diazoindanone-based caging | Photoinduced Wolff rearrangement | Forms a highly emissive rhodol dye upon activation. | researchgate.net |
| Nitrosamine caging groups | Photoelimination | Alternative caging chemistry for controlled activation. | researchgate.net |
Applications in Non-Clinical Cellular Imaging and Biomolecular Labeling Research
N,N'-Diethylrhodamine derivatives are workhorse fluorophores for a wide range of applications in cellular imaging, driven by their brightness, photostability, and the tunability of their chemical properties. nih.govspringernature.com
Live-cell imaging presents the challenge of visualizing dynamic processes without perturbing the biological system. nih.gov A major hurdle is phototoxicity, where high-intensity light excites the fluorophore, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. nih.govresearchgate.net To mitigate this, "gentle" rhodamine probes have been developed by conjugating the fluorophore with cyclooctatetraene (B1213319) (COT), which significantly reduces phototoxicity and allows for longer time-lapse imaging. nih.govresearchgate.net
Modern microscopy techniques have pushed the boundaries of what can be observed in living cells. N,N'-Diethylrhodamine probes are compatible with super-resolution methods like STED (Stimulated Emission Depletion) microscopy, which overcomes the diffraction limit of light to visualize subcellular structures with nanoscale resolution. nih.govresearchgate.net The development of far-red and near-infrared (NIR) emitting Si-rhodamine derivatives is particularly advantageous for in vivo imaging due to deeper tissue penetration and lower autofluorescence. rsc.org
To study the function of specific cellular compartments, fluorescent probes must be directed to their target organelle. This is achieved by conjugating the N,N'-Diethylrhodamine core to a recognition moiety or targeting sequence. nih.gov
A common strategy for targeting mitochondria relies on the organelle's large negative membrane potential. nih.gov Lipophilic cations, including certain rhodamine derivatives, are readily taken up and accumulate within the mitochondrial matrix. nih.gov For example, probes functionalized with a triphenylphosphonium (TPP) cation are widely used for mitochondrial imaging. researchgate.net
Other organelles can be targeted with similar specificity. Lysosomes, which have an acidic interior, can be targeted by incorporating moieties that accumulate in acidic environments. nih.gov The nucleus and specific proteins can be targeted using peptide sequences or small molecules with high affinity for the desired structure. nih.gov Recently, nanobodies—small, single-domain antibody fragments—have emerged as highly specific targeting agents that can be fused to fluorophores for precise protein localization. nih.gov
| Targeting Moiety | Target Organelle/Structure | Principle of Localization | Reference |
| Lipophilic Cation (e.g., TPP) | Mitochondria | Accumulation driven by negative membrane potential | researchgate.netnih.gov |
| Lysosomal-associated membrane protein 1 (LAMP1) sequence | Lysosomes | Specific protein targeting to the lysosomal membrane | nih.gov |
| Histone 2B (H2B) sequence | Nucleus | Specific protein targeting to chromatin | nih.gov |
| Nanobodies | Specific Endogenous Proteins | High-affinity antigen binding | nih.gov |
For a fluorescent probe to be effective in live-cell imaging, it must be able to cross the cell membrane to reach its intracellular target. nih.govacs.org The permeability of rhodamine dyes is governed by an equilibrium between a fluorescent, charged zwitterionic form and a non-fluorescent, neutral spirolactone form. nih.govresearchgate.net The neutral spirolactone is significantly more lipophilic and therefore more readily crosses the lipid bilayer of the cell membrane. nih.govresearchgate.net
One powerful design principle to enhance cell permeability is to chemically modify the rhodamine structure to favor the formation of the spirolactone. This can be achieved by introducing electron-withdrawing groups or by exploiting a "neighboring group effect," where positioning an amide group next to a carboxyl group on the rhodamine scaffold stabilizes the spirolactone form. nih.gov This strategy has been used to create highly permeable probes that can effectively stain intracellular targets like tubulin and DNA at low nanomolar concentrations. nih.gov
Another consideration is the potential for active efflux of the probe from the cell by multidrug-resistance (MDR) pumps. Probes must be designed to be poor substrates for these transporters to ensure sufficient intracellular accumulation and retention. nih.gov
Mechanistic Studies of N,n Diethylrhodamine Degradation and Stability
Elucidation of Photodegradation Pathways and Mechanisms
Photodegradation is a primary mechanism for the transformation of N,N'-Diethylrhodamine in the environment. This process involves a series of complex reactions initiated by the absorption of light, leading to the eventual breakdown of the dye molecule. The principal pathways include N-deethylation, chromophore cleavage, and reactions involving reactive oxygen species.
The stepwise removal of ethyl groups from the nitrogen atoms of the rhodamine structure, known as N-deethylation, is a well-documented primary step in the photodegradation of alkylated rhodamine dyes. For N,N'-Diethylrhodamine, this process results in the formation of specific intermediates. The degradation pathway of rhodamine dyes like Rhodamine B (a tetra-ethylated rhodamine) is often characterized by a hypsochromic shift (a shift to a shorter wavelength) in the maximum absorption wavelength (λmax) of the solution. This blue shift is indicative of the formation of de-ethylated products. researchgate.netresearchgate.net
The degradation of Rhodamine B proceeds through a series of N-deethylation steps, forming intermediates such as N,N,N'-Triethyl-rhodamine, and subsequently N,N'-Diethylrhodamine. researchgate.net Further de-ethylation of N,N'-Diethylrhodamine leads to the formation of N-Ethyl-rhodamine and ultimately Rhodamine 110, the completely de-ethylated rhodamine core. researchgate.netsemanticscholar.org Each of these intermediates exhibits a characteristic absorption maximum at a shorter wavelength than its precursor.
Table 1: N-Deethylation Intermediates of Rhodamine Dyes and Their Corresponding Absorption Maxima
| Compound | Abbreviation | Absorption Maximum (λmax) |
| N,N,N',N'-Tetraethylrhodamine (Rhodamine B) | RhB | 554 nm |
| N,N,N'-Triethyl-rhodamine | TER | 539 nm |
| N,N'-Diethylrhodamine | DER | 522 nm |
| N-Ethyl-rhodamine | MER | 510 nm |
| Rhodamine 110 | Rh-110 | 498 nm |
Data compiled from multiple sources. researchgate.netresearchgate.net
Concurrent with N-deethylation, the degradation of N,N'-Diethylrhodamine also proceeds through the cleavage of its central chromophoric structure, the xanthene ring. This process is responsible for the decolorization of the dye solution. The conjugated system of the xanthene ring is what imparts the characteristic color to rhodamine dyes, and its disruption leads to a loss of absorption in the visible spectrum. researchgate.netresearchgate.netfigshare.com
The cleavage of the chromophore can occur at various points in the degradation process, sometimes simultaneously with N-deethylation. figshare.comnih.gov This pathway involves the breakdown of the xanthene ring into smaller, often colorless, aromatic and aliphatic compounds. The complete destruction of the chromophore is a critical step in the full mineralization of the dye into simpler molecules like carbon dioxide and water.
Reactive oxygen species (ROS) play a pivotal role in the oxidative degradation of N,N'-Diethylrhodamine. ROS are highly reactive chemical species formed from oxygen, such as hydroxyl radicals (•OH), superoxide (B77818) radicals (•O₂⁻), and singlet oxygen (¹O₂). researchgate.netmdpi.com In the context of photodegradation, these species are often generated through the interaction of the excited-state dye molecule with molecular oxygen.
The mechanism generally involves the photo-excited dye transferring energy to molecular oxygen, generating singlet oxygen, or transferring an electron to produce a superoxide radical. These ROS can then attack the N,N'-Diethylrhodamine molecule, leading to both N-deethylation and chromophore cleavage. nih.gov The hydroxyl radical, in particular, is a powerful, non-selective oxidizing agent that can readily react with the dye, initiating its degradation. researchgate.net The generation of ROS is a key principle behind advanced oxidation processes used for dye degradation.
Catalytic Degradation Processes
To enhance the rate of degradation, various catalytic processes have been developed. These methods typically involve the use of catalysts that can generate highly reactive species to break down the dye molecule more efficiently.
Heterogeneous photocatalysis using semiconductor materials, most notably titanium dioxide (TiO₂), is a widely researched and effective method for the degradation of rhodamine dyes. mdpi.comresearchgate.net When TiO₂ is irradiated with light of sufficient energy (typically UV light), electrons are promoted from the valence band to the conduction band, creating electron-hole pairs. chemistryjournal.net
These charge carriers can then react with water and oxygen adsorbed on the surface of the TiO₂ particles to generate highly reactive oxygen species, such as hydroxyl radicals and superoxide radicals. researchgate.net These ROS then attack and degrade the N,N'-Diethylrhodamine molecules adsorbed on the catalyst surface. The efficiency of the photocatalytic degradation is influenced by factors such as catalyst concentration, pH, and the intensity of the light source. chemistryjournal.net Studies have shown that TiO₂-based photocatalysis can lead to both N-deethylation and chromophore cleavage of rhodamine dyes. semanticscholar.orgresearchgate.net
Table 2: Factors Affecting TiO₂ Photocatalytic Degradation of Rhodamine Dyes
| Parameter | Effect on Degradation Efficiency |
| Catalyst Concentration | Increases up to an optimal point, then decreases due to light scattering and particle agglomeration. chemistryjournal.net |
| pH of Solution | Influences the surface charge of TiO₂ and the dye molecule, affecting adsorption and reaction rates. |
| Light Intensity | Generally, higher intensity leads to a higher rate of electron-hole pair generation and thus faster degradation, up to a certain limit. |
| Initial Dye Concentration | Higher concentrations can lead to a decrease in the degradation rate due to the screening of light and saturation of catalyst active sites. chemistryjournal.net |
Fenton and Fenton-like processes are another class of advanced oxidation processes that are highly effective in degrading organic pollutants, including N,N'-Diethylrhodamine. The classical Fenton reaction involves the use of ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate hydroxyl radicals. cerist.dzmdpi.com
The reaction proceeds as follows: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
These highly reactive hydroxyl radicals then oxidize the dye molecules, leading to their degradation. mdpi.com The efficiency of the Fenton process is highly dependent on the pH of the solution, with optimal conditions typically being in the acidic range (around pH 3). cerist.dz
A variation of this process is the photo-Fenton reaction, where the degradation is enhanced by the presence of light. nih.gov UV-Vis irradiation can promote the photoreduction of Fe³⁺ back to Fe²⁺, thereby regenerating the catalyst and producing more hydroxyl radicals. This synergistic effect of the Fenton reagent and light leads to a more rapid and complete degradation of the dye. nih.gov
Identification and Spectroscopic Analysis of Degradation Byproducts
The degradation of N,N'-Diethylrhodamine primarily proceeds through a sequential N-de-ethylation process, a pathway extensively documented in studies of the closely related compound, Rhodamine B. This process involves the stepwise removal of ethyl groups from the nitrogen atoms of the xanthene core, leading to the formation of distinct byproducts. The identification and spectroscopic analysis of these degradation products are crucial for understanding the stability and degradation mechanism of N,N'-Diethylrhodamine.
The primary degradation byproducts identified are N-Ethylrhodamine and subsequently Rhodamine 110. The formation of these compounds has been confirmed through various analytical techniques, most notably mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. While comprehensive degradation studies originating specifically with N,N'-Diethylrhodamine are limited in publicly available literature, the analysis of Rhodamine B degradation provides a clear and analogous pathway. In these studies, N,N'-Diethylrhodamine itself is a key intermediate.
The breakdown pathway of Rhodamine B, a tetra-ethylated rhodamine, demonstrates the formation of N,N,N'-Triethyl-rhodamine, followed by N,N'-Diethylrhodamine, then N-Ethylrhodamine, and ultimately the fully de-ethylated Rhodamine 110. nih.gov This sequential loss of ethyl groups leads to a characteristic blue shift in the maximum absorption wavelength of the molecule. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for identifying the degradation byproducts of N,N'-Diethylrhodamine by determining their mass-to-charge ratio (m/z). In studies on Rhodamine B degradation, intermediates corresponding to the sequential loss of ethyl groups are readily observed.
For the degradation of N,N'-Diethylrhodamine, the expected byproducts would be N-Ethylrhodamine and Rhodamine. The mass spectrum of Rhodamine B and its fragments provides evidence for these structures. For instance, a fragment ion with an m/z of 359 has been identified as N-ethyl rhodamine, resulting from the loss of three ethyl groups from Rhodamine B. scielo.br
The fragmentation of Rhodamine B, with a molecular ion peak at m/z 443, shows successive losses of ethyl groups, leading to intermediates that include N,N'-Diethylrhodamine. researchgate.net Further fragmentation would logically lead to the byproducts expected from the degradation of N,N'-Diethylrhodamine.
Interactive Data Table: Mass Spectrometry Data of N,N'-Diethylrhodamine and its Degradation Byproducts
| Compound Name | Molecular Formula | Molecular Weight (Da) | Observed m/z |
| N,N'-Diethylrhodamine | C24H22N2O3 | 386.45 | 387 [M+H]+ |
| N-Ethylrhodamine | C22H18N2O3 | 358.39 | 359 [M+H]+ |
| Rhodamine 110 | C20H14N2O3 | 330.34 | 331 [M+H]+ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR and ¹³C NMR spectra of Rhodamine 110 have been characterized. nih.gov The ¹H NMR spectrum of Rhodamine 110 shows characteristic signals for the aromatic protons of the xanthene core and the phenyl group. The absence of signals corresponding to ethyl groups confirms the complete de-ethylation.
Similarly, the ¹³C NMR spectrum of Rhodamine 110 reveals the carbon skeleton of the molecule, with chemical shifts corresponding to the aromatic and carbonyl carbons. nih.gov By comparing the NMR spectra of N,N'-Diethylrhodamine with that of Rhodamine 110, the disappearance of the ethyl group signals and the shifts in the aromatic proton and carbon signals can be correlated with the degradation process.
Interactive Data Table: Spectroscopic Data of Key Compounds in the N,N'-Diethylrhodamine Degradation Pathway
| Compound Name | Spectroscopic Data |
| Rhodamine B | ¹H NMR (DMSO-d6, 400 MHz): δ 8.24 (m, 1H), 7.88 (m, 2H), 7.47 (m, 1H), 7.06 (m, 6H), 3.65 (q, J = 7.0 Hz, 8H), 1.22 (t, J = 7.0 Hz, 12H). chemicalbook.com¹³C NMR (DMSO-d6, 100 MHz): δ 168.5, 157.8, 155.6, 153.9, 135.8, 131.3, 130.8, 130.0, 114.5, 113.8, 96.5, 66.0, 46.1, 12.9. chemicalbook.comMS (ESI+): m/z 443 [M]+. researchgate.net |
| Rhodamine 110 | ¹H NMR (DMSO-d6, 400 MHz): δ 8.25 (d, J=7.8 Hz, 1H), 7.82 (t, J=7.5 Hz, 1H), 7.75 (t, J=7.5 Hz, 1H), 7.35 (d, J=7.8 Hz, 1H), 6.55 (d, J=8.7 Hz, 2H), 6.40 (dd, J=8.7, 2.3 Hz, 2H), 6.31 (d, J=2.3 Hz, 2H). nih.gov¹³C NMR (DMSO-d6, 100 MHz): δ 168.1, 159.9, 152.2, 142.1, 134.6, 130.3, 129.5, 125.0, 124.2, 114.5, 112.9, 98.4. nih.govMS (ESI+): m/z 331 [M+H]+. |
In addition to de-ethylation, other degradation pathways can lead to the cleavage of the chromophore structure, resulting in smaller aromatic and aliphatic compounds. Studies on Rhodamine B have identified byproducts such as phthalic acid and other aromatic derivatives, as well as smaller aliphatic chains, alcohols, and ketones resulting from the opening of the xanthene ring. mdpi.com These smaller fragments are typically identified using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).
Interactions of N,n Diethylrhodamine with Biomolecular Systems
Specific Dye-Biomolecule Binding Interactions
The interaction of rhodamine dyes with biological macromolecules is a cornerstone of their application in fluorescence microscopy, sensing, and diagnostics. These non-covalent interactions are governed by a combination of forces including hydrophobic effects, electrostatic interactions, and hydrogen bonding, leading to specific binding events with proteins, nucleic acids, and lipid membranes.
Protein Interaction Mechanisms and Conformational Changes
Rhodamine derivatives are frequently used as fluorescent tags for proteins, either through covalent labeling or non-covalent binding. The attachment or binding of a fluorophore can, in some instances, influence the protein's native conformation and dynamics.
The interaction is often driven by hydrophobic and aromatic moieties within the dye structure, which can lead to transient, non-specific interactions with the protein surface. nih.gov Nuclear Magnetic Resonance (NMR) studies on proteins labeled with rhodamine-like dyes have shown chemical shift perturbations in proximity to the dye attachment site. nih.gov In some cases, peak doubling in NMR spectra is observed, indicating that the dye induces two distinct protein conformations that are in slow exchange on the NMR timescale. nih.gov These observations suggest that even a small dye molecule can have a measurable impact on the local and sometimes global conformation of a protein. nih.govnih.gov
The choice of the labeling site on the protein is critical to minimize structural perturbation. Attachment to conformationally flexible regions, such as surface-exposed loops, is generally preferred to preserve protein integrity and function. nih.gov The chemical modification of a protein surface by a fluorophore can be likened to adding a hydrophobic patch, which may, in turn, alter the protein's solution behavior and its interactions with other molecules. rsc.org
Nucleic Acid Binding Studies
Rhodamine dyes can bind to nucleic acids, a process that is often accompanied by distinct changes in their photophysical properties. The primary modes of non-covalent interaction are intercalation between base pairs, binding within the major or minor grooves, and electrostatic interactions with the negatively charged phosphate (B84403) backbone.
Spectroscopic Changes: Upon titration with calf thymus DNA (CT-DNA), the absorption spectrum of Rhodamine B shows hypochromism (decrease in absorbance) and a slight red-shift, indicative of dye-DNA binding. The fluorescence emission is also significantly quenched.
Circular Dichroism (CD) Spectroscopy: Changes in the CD spectrum of DNA upon addition of Rhodamine B suggest perturbations in DNA conformation consistent with groove binding. researchgate.net Specifically, an increase in the ellipticity of the long-wavelength positive band of DNA is observed. researchgate.net
Fluorescence Quenching Assays: Experiments using anionic quenchers like [Fe(CN)₆]⁴⁻ show that the fluorescence of the Rhodamine B-DNA complex can be quenched, indicating that the dye is not deeply buried within the helix (as would be expected for an intercalator) but remains accessible in a groove. researchgate.net
The binding affinity of rhodamines to DNA can be quantified by determining the binding constant (K). For the interaction of Rhodamine B with CT-DNA, the binding constant has been determined through spectrophotometric and fluorescence titrations.
| Method | Binding Constant (K) (M⁻¹) | Thermodynamic Parameter | Value |
|---|---|---|---|
| Isothermal Titration Calorimetry (ITC) | 1.02 (± 0.09) x 10⁵ | ΔH | -5.71 (± 0.12) kcal mol⁻¹ |
| ΔS | 4.15 cal mol⁻¹ K⁻¹ | ||
| ΔG | -6.95 kcal mol⁻¹ |
Data sourced from spectroscopic and molecular modeling studies of Rhodamine B. researchgate.net
Interactions with Lipid Membranes and Permeation Dynamics
Molecular dynamics (MD) simulations and fluorescence spectroscopy have provided detailed insights into how rhodamines like Rhodamine B associate with model membranes such as those composed of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC). nih.gov Upon association with POPC lipid bilayers, Rhodamine B exhibits a significant increase in fluorescence intensity and a small red shift in its emission spectrum. nih.gov This fluorescence enhancement is attributed to the dye entering a more rigid and less polar environment compared to the bulk aqueous solution. nih.gov
The affinity of a dye for the membrane can be quantified by its partition coefficient (Kₚ), which describes the equilibrium distribution of the dye between the lipid and aqueous phases.
| Rhodamine Derivative | Charge State | Partition Coefficient (Kₚ) |
|---|---|---|
| Rhodamine B (RhB) | Zwitterionic | 2.2 x 10⁴ |
| Rhodamine 123 (Rh123) | Cationic | ~7 x 10² |
Data sourced from combined atomistic molecular dynamics (MD) simulations and fluorescence spectroscopy studies. nih.gov
The much higher affinity of the zwitterionic Rhodamine B for the neutral POPC membrane compared to the cationic Rhodamine 123 highlights the importance of electrostatic interactions. nih.gov MD simulations show that the xanthene moiety of rhodamines orients roughly parallel to the membrane plane, inserted just below the lipid headgroups. nih.gov The presence of the dye within the bilayer can also perturb the physical properties of the membrane, leading to a detectable increase in the average area per lipid molecule. nih.gov
Influence of Local Biomolecular Environment on N,N'-Diethylrhodamine Fluorescence
The fluorescence properties of rhodamine dyes—including their emission wavelength, quantum yield, and lifetime—are highly sensitive to the local microenvironment. nih.gov This sensitivity is a key feature that allows them to function as probes for reporting on biological events like protein conformational changes or binding events.
When a rhodamine dye transitions from a polar aqueous environment to a nonpolar environment, such as the hydrophobic interior of a protein or a lipid bilayer, several changes in its fluorescence are typically observed:
Spectral Shift (Solvatochromism): A shift in the emission maximum is common. For many rhodamines, entering a less polar environment results in a blue shift (shift to shorter wavelengths), although red shifts can also occur depending on the specific interactions. nih.gov
Quantum Yield Enhancement: The fluorescence quantum yield often increases significantly in more viscous or rigid environments. nih.gov This is because non-radiative decay pathways, such as those involving rotational motion of the diethylamino groups (a process known as Twisted Internal Charge Transfer or TICT), are suppressed. nih.gov When the dye is bound within a protein crevice or embedded in a lipid membrane, this rotational freedom is restricted, leading to a higher probability of de-excitation through fluorescence.
Lifetime Changes: The fluorescence lifetime, which is the average time the molecule spends in the excited state, is also affected by the local environment and can be used to distinguish between different populations of the dye (e.g., bound vs. unbound).
These environment-sensitive properties have been harnessed to design biosensors. For example, a peptide incorporating an environment-sensitive dye can show a significant increase in fluorescence upon binding to its target protein, providing a direct readout of the interaction. nih.gov
Supramolecular Assembly and Host-Guest Chemistry in Biological Applications
Supramolecular chemistry involves the study of systems composed of multiple molecules linked by non-covalent interactions. In this context, rhodamine dyes can act as "guest" molecules that are encapsulated by larger "host" molecules. This encapsulation can be used to control the dye's properties and deliver it to specific biological targets.
Host molecules such as cyclodextrins, cucurbiturils, and calixarenes possess hydrophobic inner cavities and hydrophilic exteriors, making them suitable for encapsulating hydrophobic guest molecules like rhodamines in aqueous solutions. The formation of such a host-guest complex can:
Enhance Fluorescence: By encapsulating the dye, the host molecule can shield it from water molecules that can quench fluorescence and can restrict intramolecular rotations, leading to enhanced emission.
Improve Solubility and Stability: Host-guest complexation can increase the aqueous solubility of otherwise poorly soluble dyes and protect them from chemical degradation.
Enable Controlled Release: The host-guest complex can be designed to be stable until it encounters a specific biological stimulus (e.g., a change in pH, the presence of a specific enzyme) that triggers the release of the guest dye.
An example of supramolecular assembly involves using melamine (B1676169) barbiturate (B1230296) systems, which can form robust structures capable of encapsulating Rhodamine 6G. mdpi.com The inclusion of the dye within the crystalline lattice of the host system can be investigated by techniques such as UV-visible spectroscopy and fluorescence microscopy, providing a platform for developing novel functional biomaterials. mdpi.com These principles of host-guest chemistry are foundational for creating advanced drug delivery systems, biosensors, and materials for bioimaging.
Analytical Methodologies for N,n Diethylrhodamine Detection and Quantification
Chromatographic Separation Techniques
Chromatographic methods are fundamental for isolating N,N'-Diethylrhodamine from complex matrices prior to its detection and quantification. These techniques ensure that the measurements are specific and free from interference from other compounds.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of rhodamine dyes. Its versatility allows for coupling with various detectors, making it suitable for a wide array of applications. For the analysis of rhodamine compounds, reversed-phase HPLC is commonly employed.
An efficient HPLC method combined with fluorescence detection offers a rapid and sensitive approach for determining rhodamine B, a closely related compound. thermofisher.com This methodology can be adapted for N,N'-Diethylrhodamine. Key parameters in such methods include the composition of the mobile phase, which often consists of an organic solvent like acetonitrile and an aqueous buffer such as ammonium acetate to ensure optimal separation. thermofisher.com The choice of a suitable stationary phase, typically a C18 column, is critical for achieving good resolution and peak shape. The method's performance is characterized by its reproducibility, wide linear calibration range, and low detection limits. thermofisher.comnih.gov
A study on Rhodamine B in chili-containing products demonstrated a method with a limit of detection (LOD) of 3.7 µg/kg and a limit of quantification (LOQ) of 10 µg/kg, with recoveries ranging from 87% to 103%. nih.gov Another approach for on-line separation and analysis utilized a solid-phase extraction device coupled with HPLC, achieving an LOD of 0.004 μg mL−1 and an LOQ of 0.02 μg mL−1. rsc.org
Table 1: Example HPLC Parameters for Rhodamine Analysis
| Parameter | Condition | Source |
|---|---|---|
| Mobile Phase | Acetonitrile / 100 mM Ammonium Acetate | thermofisher.com |
| Column | C18 Reversed-Phase | thermofisher.com |
| Detection Mode | Fluorescence Detection (FLD) | thermofisher.comnih.gov |
| Linear Range | 2 to 1000 µg/L | thermofisher.com |
| Reproducibility (RSD) | Retention Time: 0.09%, Peak Area: 0.75% | thermofisher.com |
This interactive table summarizes typical parameters used in HPLC methods for the analysis of rhodamine compounds.
Gas Chromatography (GC) is generally suitable for volatile and thermally stable compounds. Since N,N'-Diethylrhodamine itself is a non-volatile dye, direct GC analysis is not feasible. However, GC can be employed to analyze its volatile degradation products or after a chemical derivatization process to convert it into a more volatile form.
Analytical procedures for compounds like diethylnitrosamine (DENA), which share some structural motifs with potential degradation products of N,N'-Diethylrhodamine, often utilize GC for separation. dnacih.com These methods typically involve collection on an adsorbent material, desorption with a suitable solvent, and subsequent analysis by GC coupled with a selective detector, such as a chemiluminescence detector or a mass spectrometer. dnacih.com The development of a GC-based method for N,N'-Diethylrhodamine would first require the identification of specific, stable, and volatile degradation products or the optimization of a reliable derivatization reaction. Techniques such as static headspace GC have been developed for the ultrasensitive analysis of semi-volatile compounds in complex matrices. nih.gov
Advanced Spectroscopic Detection Methods
Spectroscopic methods are renowned for their high sensitivity and are often coupled with chromatographic techniques to provide both separation and specific detection.
Fluorescence spectroscopy is an exceptionally sensitive detection method for rhodamine dyes, which are known for their strong fluorescent properties. nih.govmedchemexpress.com When coupled with HPLC, fluorescence detection provides high selectivity and response for these compounds. thermofisher.com
The method involves exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength. For rhodamine dyes, excitation is typically in the green region of the visible spectrum, with emission in the orange-red region. researchgate.net The fluorescence properties, including quantum yield and lifetime, are strongly dependent on the local environment of the dye. nih.gov Novel rhodamine dyes have been developed with high fluorescence quantum yields of up to 80% and long excited-state lifetimes, making them excellent candidates for sensitive detection. nih.gov
Table 2: Spectroscopic Properties of a Rhodamine Dye
| Property | Value | Source |
|---|---|---|
| Excitation Maximum (λex) | ~550-560 nm | researchgate.net |
| Emission Maximum (λem) | ~580-590 nm | researchgate.net |
| Fluorescence Quantum Yield | Up to 80% | nih.gov |
| Excited State Lifetime | ~3.4 ns | nih.gov |
This interactive table presents typical fluorescence properties for rhodamine-based compounds.
UV-Visible spectrophotometry is a straightforward and widely accessible technique for the quantification of colored compounds like N,N'-Diethylrhodamine. The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.
Rhodamine B, a similar dye, exhibits a strong absorbance maximum in the visible range, typically around 550-560 nm. ijrpr.comresearchgate.net Quantification involves preparing a calibration curve from standard solutions of known concentrations and measuring the absorbance of the unknown sample at the wavelength of maximum absorbance (λmax). ijrpr.com While less sensitive and selective than fluorescence or mass spectrometry, UV-Vis spectrophotometry is a robust and cost-effective method for analyzing samples with relatively high concentrations of the dye.
Mass spectrometry (MS) provides detailed structural information and highly sensitive quantification. When coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it becomes a powerful tool for identifying and quantifying analytes in complex mixtures. nih.govnih.gov
For non-volatile compounds like N,N'-Diethylrhodamine, LC-MS is the preferred method. Electrospray ionization (ESI) is a common ionization technique used for such molecules. nih.gov In tandem mass spectrometry (MS/MS), a precursor ion corresponding to the molecule of interest is selected, fragmented, and the resulting product ions are detected. This process, often performed in Multiple Reaction Monitoring (MRM) mode, offers superior sensitivity and selectivity. nih.govlongdom.org The fragmentation pathways of rhodamine dyes typically involve processes like N-de-ethylation and cleavage of the chromophore structure. researchgate.net The unequivocal identification of rhodamines and their related products often relies on the interpretation of these tandem mass spectra. researchgate.net
GC-MS would be applicable for analyzing volatile derivatives or degradation products of N,N'-Diethylrhodamine. nih.gov Advanced MS techniques, such as high-resolution mass spectrometry (HRMS), can provide even greater specificity and are often used to achieve the desired sensitivity for trace-level analysis. nih.gov
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| N,N'-Diethylrhodamine |
| Rhodamine B |
| Acetonitrile |
| Ammonium Acetate |
Robust Sample Preparation Strategies for Complex Matrices
The isolation of N,N'-Diethylrhodamine from intricate sample matrices, such as environmental water, soil, or biological tissues, is a critical first step in its analysis. The choice of sample preparation technique is paramount to remove interfering substances and concentrate the analyte to a level suitable for instrumental analysis. The primary methods employed for this purpose are solid-phase extraction (SPE) and liquid-liquid extraction (LLE).
Solid-Phase Extraction (SPE): SPE is a widely utilized technique for the preconcentration and cleanup of rhodamine dyes from aqueous samples. The selection of the appropriate sorbent material is crucial for achieving high recovery rates. For rhodamine compounds, which are cationic in nature, various sorbents can be effective. Common choices include reversed-phase materials like C18 or polymeric sorbents. The general procedure involves conditioning the SPE cartridge, loading the sample, washing away interferences, and finally eluting the retained N,N'-Diethylrhodamine with a suitable organic solvent. The pH of the sample can significantly influence the retention of the analyte on the sorbent, and optimization of this parameter is often necessary to achieve maximum recovery. For instance, in the analysis of rhodamine B in water samples, adjusting the sample pH can enhance the extraction efficiency.
Liquid-Liquid Extraction (LLE): LLE is another effective method for extracting rhodamine dyes from aqueous solutions. This technique relies on the differential solubility of N,N'-Diethylrhodamine in two immiscible liquid phases, typically an aqueous sample and an organic solvent. The choice of the organic solvent is critical and depends on the polarity and solubility characteristics of the target analyte. Factors such as the pH of the aqueous phase and the ratio of the organic to aqueous phase volumes can be optimized to maximize the extraction efficiency. For other rhodamine derivatives like Rhodamine B, various organic solvents have been investigated to achieve high extraction yields.
Method Validation and Performance Metrics: Limits of Detection, Quantification, and Selectivity
Method validation is an essential process to demonstrate that an analytical method is suitable for its intended purpose. For the quantification of N,N'-Diethylrhodamine, validation ensures the reliability and accuracy of the results. Key performance metrics that are evaluated include the limit of detection (LOD), limit of quantification (LOQ), linearity, precision, accuracy, and selectivity.
Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected by an analytical method, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These values are crucial for assessing the sensitivity of a method. For fluorescent compounds like N,N'-Diethylrhodamine, highly sensitive techniques such as high-performance liquid chromatography with fluorescence detection (HPLC-FLD) are often employed. The LOD and LOQ are typically determined by analyzing a series of low-concentration standards and are often calculated based on the signal-to-noise ratio (S/N), where a common convention is an S/N of 3 for LOD and 10 for LOQ.
Linearity, Precision, and Accuracy: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. It is typically evaluated by analyzing a series of standards over a defined concentration range and is often expressed by the correlation coefficient (r²) of the calibration curve. Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions and is usually expressed as the relative standard deviation (RSD). Accuracy is the closeness of the test results obtained by the method to the true value and is often assessed by analyzing certified reference materials or through recovery studies on spiked samples.
Selectivity: Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. In complex matrices, co-eluting or interfering substances can affect the accuracy of the quantification. The selectivity of a method is typically evaluated by analyzing blank matrix samples and spiked samples to ensure that no interfering peaks are observed at the retention time of N,N'-Diethylrhodamine.
| Parameter | Performance Characteristic |
| Linearity | |
| Concentration Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limits of Detection & Quantification | |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision | |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 8% |
| Accuracy | |
| Recovery in Spiked Water Samples | 95 - 105% |
| Selectivity | No significant interference from common matrix components. |
Future Directions and Emerging Research Trends in N,n Diethylrhodamine Chemistry
Development of Next-Generation N,N'-Diethylrhodamine Derivatives with Enhanced Photophysical Properties
The core of future N,N'-diethylrhodamine research lies in the rational design of new derivatives with tailored and enhanced photophysical characteristics. The fundamental rhodamine scaffold is prized for its brightness and photostability, but targeted chemical modifications are unlocking unprecedented performance for demanding applications. nih.gov
One successful strategy involves modifying the N,N-dialkylamino groups. Replacing the traditional N,N-dimethylamino or N,N-diethylamino groups with strained four-membered azetidine (B1206935) rings has been shown to produce substantial increases in fluorescence quantum yield. nih.gov This chemical alteration led to the development of the Janelia Fluor (JF) dyes, such as JF549, which exhibit exceptional brightness and photostability, making them highly effective labels for single-molecule imaging in living cells. nih.gov
Another innovative approach is isotopic labeling. The substitution of hydrogen atoms with deuterium (B1214612) on the N-alkyl groups of tetramethylrhodamine (B1193902) derivatives has been reported to improve key photophysical parameters, including brightness and fluorescence lifetime, while also reducing chemical bleaching. rsc.org This deuteration strategy represents a generalizable concept that could be applied to a wide range of rhodamine dyes to enhance their performance in sensitive fluorescence microscopy applications. rsc.org
Further research focuses on extending the emission wavelengths into the near-infrared (NIR) region, which is advantageous for deep-tissue and in vivo imaging due to reduced autofluorescence and deeper light penetration. researchgate.net The development of sulfone-rhodamines and phospha-rhodamines demonstrates a move towards creating highly photostable NIR labeling agents. springernature.com These next-generation derivatives are engineered not just for improved brightness and stability, but also for optimized properties like cell permeability and fluorogenicity—the ability to increase in fluorescence upon binding to a target. biorxiv.orgnih.gov
| Modification Strategy | Resulting Derivative Class | Enhanced Photophysical Property | Reference |
|---|---|---|---|
| Introduction of Azetidine Rings | Janelia Fluor (JF) Dyes (e.g., JF549) | Increased quantum yield, brightness, and photostability | nih.gov |
| Isotopic Labeling (Deuteration) | d12-tetramethylrhodamine | Improved brightness, longer fluorescence lifetime, reduced bleaching | rsc.org |
| Heteroatom Substitution (S, P) | Sulfone-rhodamines, Phospha-rhodamines | Red-shifted emission into the near-infrared (NIR), high photostability | springernature.com |
| Intramolecular Photostabilization | COT-Rhodamines | Reduced phototoxicity, gentle imaging for live cells | nih.gov |
Integration with Advanced Microscopy and Imaging Modalities
The development of advanced derivatives is intrinsically linked to their application in super-resolution microscopy (SRM), which overcomes the diffraction limit of light to visualize cellular structures with nanoscale resolution. biotium.com Techniques such as Stimulated Emission Depletion (STED) microscopy and Single-Molecule Localization Microscopy (SMLM), including Stochastic Optical Reconstruction Microscopy (STORM), place stringent demands on fluorescent probes. biorxiv.orgbiotium.com
For STED microscopy, fluorophores must be exceptionally photostable to withstand the high laser intensities used for stimulated emission. biorxiv.org The development of "gentle rhodamines" that incorporate intramolecular photostabilizers, such as cyclooctatetraene (B1213319) (COT), reduces phototoxicity and allows for long-term, live-cell STED imaging. nih.gov Similarly, the enhanced photostability of deuterated rhodamines makes them excellent candidates for STED nanoscopy. rsc.org
In contrast, SMLM techniques rely on the ability of individual fluorophores to be switched between a fluorescent "on" state and a dark "off" state. biorxiv.org The dynamic equilibrium between the fluorescent zwitterionic form and the non-fluorescent, cell-permeable spirolactone form of rhodamines is crucial for this. biorxiv.org By systematically tuning the chemistry that governs this spirocyclization equilibrium, researchers can optimize the same rhodamine scaffold for different SMLM applications, creating probes that blink spontaneously and are ideal for precise molecular localization. biorxiv.org The rational design of N-cyanorhodamines has produced orange- to red-emitting dyes that are cell-permeant and compatible with STED imaging using a 775 nm depletion laser. researchgate.net
The superior performance of these next-generation N,N'-diethylrhodamine derivatives—offering greater brightness, stability, and photoswitching capabilities—is essential for pushing the boundaries of multi-color, live-cell, and in vivo super-resolution imaging. nih.govresearchgate.net
Design of Multi-Responsive N,N'-Diethylrhodamine-Based Systems
A significant area of emerging research is the design of this compoundbased systems that can respond to multiple chemical or physical stimuli. These multi-responsive probes are engineered as sophisticated molecular sensors, capable of detecting and reporting on several different analytes or environmental conditions simultaneously. mdpi.com
The design of these sensors often leverages the spirolactam ring of the rhodamine core. In its closed, non-fluorescent form, the molecule is colorless. Upon binding to a specific target analyte, the ring opens, restoring the conjugated xanthene structure and leading to a "turn-on" fluorescence response and a visible color change. mdpi.com
Researchers have successfully created multi-ion fluorescent sensors capable of detecting different metal ions under various conditions. For instance, a single rhodamine-based sensor, RGN, was designed to selectively detect mercury ions (Hg²⁺) in aqueous ethanol (B145695), as well as trivalent cations like iron (Fe³⁺), aluminum (Al³⁺), and chromium (Cr³⁺) in aqueous acetonitrile. mdpi.com This differential sensing capability is achieved by tailoring the receptor unit attached to the rhodamine fluorophore.
Furthermore, systems are being developed that respond to more than one type of stimulus. A rhodamine-based sensor known as MF-N3 was engineered to accumulate in lysosomes and exhibit a "turn-on" fluorescence response to both hydrogen sulfide (B99878) (H₂S) and acidic pH. mdpi.com This dual-responsive behavior is highly valuable for studying specific biological processes where multiple factors change concurrently. The design of these systems involves ingenious molecular engineering to integrate different responsive moieties into a single molecular architecture, enabling complex sensing in biological and environmental samples. mdpi.com
| Sensor Name/Type | Target Stimuli | Sensing Mechanism | Reference |
|---|---|---|---|
| RGN | Hg²⁺, Fe³⁺, Al³⁺, Cr³⁺ | Analyte-induced spirolactam ring-opening | mdpi.com |
| MF-N3 | H₂S and H⁺ (acidic pH) | Dual-stimuli induced fluorescence turn-on | mdpi.com |
| RBTPA | Pb²⁺ | Photoinduced Electron Transfer (PET) process | mdpi.com |
| pseudo mdpi.comrotaxane NI-DBC/RB-DBA | Fe³⁺ and other stimuli | Fluorescence Resonance Energy Transfer (FRET) | mdpi.com |
Predictive Theoretical Frameworks for Rational Fluorophore Design
The traditional trial-and-error approach to synthesizing and screening new fluorophores is time-consuming and inefficient. A major emerging trend is the use of predictive theoretical frameworks, grounded in computational and quantum chemistry, to guide the rational design of novel N,N'-diethylrhodamine derivatives. mdpi.com
Time-dependent density functional theory (TD-DFT) has become a powerful tool for accurately predicting the photophysical properties of rhodamines before they are synthesized. mdpi.com By developing and benchmarking computational models, researchers can establish reliable methods for calculating key parameters like maximum absorption and emission wavelengths. For example, a computational strategy using the CAM-B3LYP functional with a linear-response solvation model has achieved high accuracy in predicting the fluorescence peaks of near-infrared rhodamines, with a mean absolute error of less than 12 nm. mdpi.com
These validated computational pipelines serve as a blueprint for precision dye engineering. They allow for the in silico design and screening of numerous candidate structures, identifying those with the most promising characteristics for specific applications. mdpi.com Researchers have used this approach to design new rhodamine derivatives predicted to absorb and emit in the near-infrared (NIR) range, which is critical for deep-tissue imaging. mdpi.com This predictive power accelerates the development cycle, saving significant synthetic effort and resources by focusing on candidates with the highest probability of success. mdpi.comnih.gov This synergy between quantum chemistry and experimental photophysics is paving the way for the on-demand creation of fluorophores with precisely tailored properties.
Novel Applications in Interdisciplinary Chemical Biology Research
The enhanced properties of next-generation N,N'-diethylrhodamine derivatives are enabling their application to increasingly complex questions in chemical biology. These fluorescent probes are becoming indispensable tools for studying biological processes with high specificity and sensitivity in living systems.
A key application is the targeted labeling of specific proteins in live cells. By conjugating rhodamine dyes to ligands for self-labeling protein tags like HaloTag or SNAP-tag, researchers can visualize the localization, dynamics, and interactions of their protein of interest with high precision. rsc.org The development of cell-permeable and fluorogenic rhodamine ligands allows for wash-free imaging, simplifying experimental workflows and reducing background signal. nih.gov
Furthermore, rhodamine-based chemosensors are being widely used for the detection of biologically and environmentally significant ions. Probes have been designed for the highly selective detection of metal ions such as Al³⁺ and Fe³⁺ within living cells, which is crucial for understanding metal ion homeostasis and its role in disease. mdpi.comresearchgate.net The ability of these sensors to function in complex biological media and provide a clear "turn-on" signal makes them powerful diagnostic tools.
The push towards red-shifted and NIR-emitting rhodamines is also expanding their use for in vivo imaging in whole organisms. nih.govresearchgate.net The improved tissue penetration of longer wavelength light, combined with the high brightness and photostability of these dyes, facilitates the visualization of biological processes in complex living environments, from developing tissues in Drosophila larvae to other animal models. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
